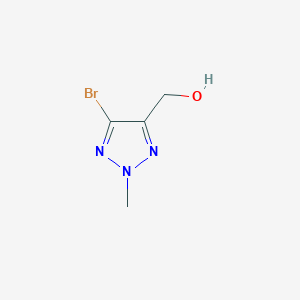

(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

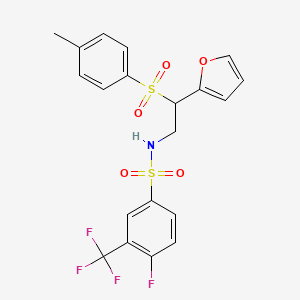

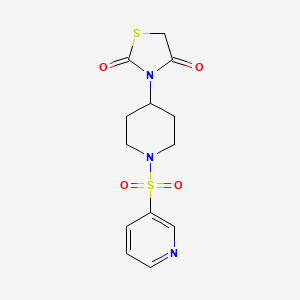

“(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol” is a chemical compound with the molecular formula C4H6BrN3O and a molecular weight of 192.01 . It’s also known by its CAS Number: 2097349-37-4 .

Synthesis Analysis

The synthesis of 2H-1,2,3-triazoles, which includes “(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol”, has been achieved through various methods. One such method involves a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . Another method involves the reaction of 4-bromo- NH -1,2,3-triazoles with alkyl halides in the presence of K 2 CO 3 in DMF .Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol” can be analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C4H6BrN3O/c1-8-6-3 (2-9)4 (5)7-8/h9H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving “(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol” can be quite diverse. For instance, it can undergo a Cu-catalyzed annulation reaction with azirines and aryldiazonium salts to produce fully substituted N2 -aryl-1,2,3-triazoles .Physical And Chemical Properties Analysis

“(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol” has a predicted boiling point of 342.2±50.0 °C and a predicted density of 1.97±0.1 g/cm3 . Its pKa is predicted to be 12.32±0.10 .Applications De Recherche Scientifique

Kinase Inhibition

Kinases play a crucial role in cell signaling and regulation. The compound’s 2-methyl-2H-1,2,3-triazole scaffold can serve as a potential kinase inhibitor motif. Researchers have explored its use in designing selective and broad-spectrum kinase inhibitors. For instance, the 4-anilino-quin(az)oline scaffold, incorporating this motif, has demonstrated both selective and fine-tuned kinase inhibition profiles .

Anticancer Activity

The compound’s kinase inhibitory properties may extend to cancer treatment. Kinase inhibitors have been approved by the FDA for cancer therapy. Investigating whether this compound can selectively target specific kinases involved in tumorigenesis could be valuable .

Drug Discovery

Given the rarity of the 2-methyl-2H-1,2,3-triazole motif, researchers can explore its incorporation into drug candidates. Rational design and synthesis of novel compounds based on this scaffold could lead to innovative drug leads .

Antimicrobial Agents

Triazoles have found applications as antimicrobial agents. While the compound’s specific antimicrobial activity remains to be explored, its unique structure warrants investigation. Researchers could assess its effectiveness against bacteria, fungi, or other pathogens .

Supramolecular Chemistry and Materials Science

1,2,3-Triazoles have broad applications beyond medicinal chemistry. They feature prominently in supramolecular chemistry and materials science. Investigating the compound’s interactions with other molecules, self-assembly behavior, and potential material applications could yield interesting results .

Fluorescent Imaging Probes

Fluorescently labeled compounds are essential tools for biological imaging. Researchers could explore whether this compound, when modified with fluorescent tags, can serve as a specific imaging probe for cellular or molecular targets .

Propriétés

IUPAC Name |

(5-bromo-2-methyltriazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-8-6-3(2-9)4(5)7-8/h9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERCXGYJJRDGRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methyl-2H-1,2,3-triazol-4-YL)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)

![N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2732913.png)

![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2732916.png)